molecular formula C16H19NO3S B2363346 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide CAS No. 2034415-77-3

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2363346
CAS RN: 2034415-77-3
M. Wt: 305.39
InChI Key: TZARCNZDTKBXFP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide, also known as BVT.2733, is a novel small-molecule inhibitor of the protein tyrosine phosphatase PTP1B. PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and obesity. BVT.2733 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.

Scientific Research Applications

Synthesis Methods

  • Enantioselective Synthesis: The compound has been used in the enantioselective synthesis of piperidines, which are valuable in medicinal chemistry. An N-methoxy-N-methylamide derived from (S)-methylpyroglutamate was used to prepare pyrrolidine and piperidine derivatives, indicating its role in the synthesis of complex organic compounds (Calvez, Chiaroni, & Langlois, 1998).

Chemical Properties and Analysis

  • Structural Analysis: The structural properties of related benzamide derivatives have been examined using X-ray diffraction and density functional theory (DFT) calculations. This kind of research is crucial for understanding the molecular geometry and reactivity of similar benzamide compounds (Demir et al., 2015).

Biological and Pharmacological Activities

  • HDAC Inhibitor for Alzheimer's Disease: Analogous compounds, such as 5-aroylindolyl-substituted hydroxamic acids, have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, demonstrated neuroprotective activity and potential as treatments for Alzheimer's disease (Lee et al., 2018).

Medicinal Chemistry Applications

  • Neuroleptic Properties: Similar benzamide derivatives, like YM-09151-2, have been investigated for their neuroleptic properties, suggesting potential applications of related compounds in the treatment of psychiatric disorders (Usuda et al., 1981).

Chemoselective Reactions

  • Chemoselective N-Benzoylation: Studies on the N-benzoylation of aminophenols using benzoylisothiocyanates have been conducted, which could be relevant to the chemoselective reactions involving similar benzamide derivatives (Singh, Lakhan, & Singh, 2017).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(19,11-20-2)10-17-15(18)13-5-3-12(4-6-13)14-7-8-21-9-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARCNZDTKBXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide

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